



Application Note: HPLC Analysis of 1,2-Dinitrobenzene

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Compound of Interest		
Compound Name:	1,2-Dinitrobenzene	
Cat. No.:	B166439	Get Quote

Introduction

1,2-Dinitrobenzene is an important industrial chemical used in the synthesis of various organic compounds, including dyes and explosives. Due to its potential toxicity and environmental persistence, a reliable and accurate analytical method for its quantification is crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust and sensitive method for the analysis of **1,2-Dinitrobenzene**.[1] This application note details a reversed-phase HPLC method for the quantitative determination of **1,2-Dinitrobenzene**.

Physicochemical Properties of 1,2-Dinitrobenzene

A fundamental understanding of the analyte's properties is essential for developing a successful HPLC method.



Property	Value
Chemical Formula	C ₆ H ₄ N ₂ O ₄
Molecular Weight	168.11 g/mol [2]
CAS Number	528-29-0[2]
LogP	1.69[2]
Appearance	Colorless to yellow crystals
Solubility	Soluble in organic solvents like acetonitrile and methanol

Experimental ProtocolsInstrumentation and Chromatographic Conditions

This method utilizes a standard HPLC system with a UV detector. The reversed-phase approach ensures good separation of the non-polar **1,2-Dinitrobenzene** from potential polar impurities.

Table 1: HPLC Instrumentation and Conditions

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (60:40, v/v)[2]
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes



Reagents and Standards

- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- **1,2-Dinitrobenzene** Reference Standard (≥99% purity)

Standard Solution Preparation

- Stock Standard Solution (1000 μg/mL): Accurately weigh 100 mg of **1,2-Dinitrobenzene** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

Sample Preparation

The sample preparation protocol may vary depending on the sample matrix. The following is a general procedure for a solid sample.

- Extraction: Accurately weigh a known amount of the homogenized sample into a suitable container. Add a measured volume of acetonitrile and sonicate for 15 minutes to extract the **1,2-Dinitrobenzene**.
- Centrifugation: Centrifuge the sample extract at 4000 rpm for 10 minutes to pellet any suspended particles.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.[3]
- Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of **1,2-Dinitrobenzene** within the calibration range.

Analytical Procedure

• Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.



- Inject 10 μL of each standard solution and the prepared sample solution into the HPLC system.
- Record the chromatograms and the peak areas for **1,2-Dinitrobenzene**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **1,2-Dinitrobenzene** in the sample by interpolating its peak area from the calibration curve.

Data Presentation System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	1.1
Theoretical Plates (N)	≥ 2000	5500
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%	0.8%
Retention Time (tR)	Approx. 5.5 min	5.48 min

Method Validation Summary

A summary of typical method validation parameters is provided below.

Table 3: Method Validation Data

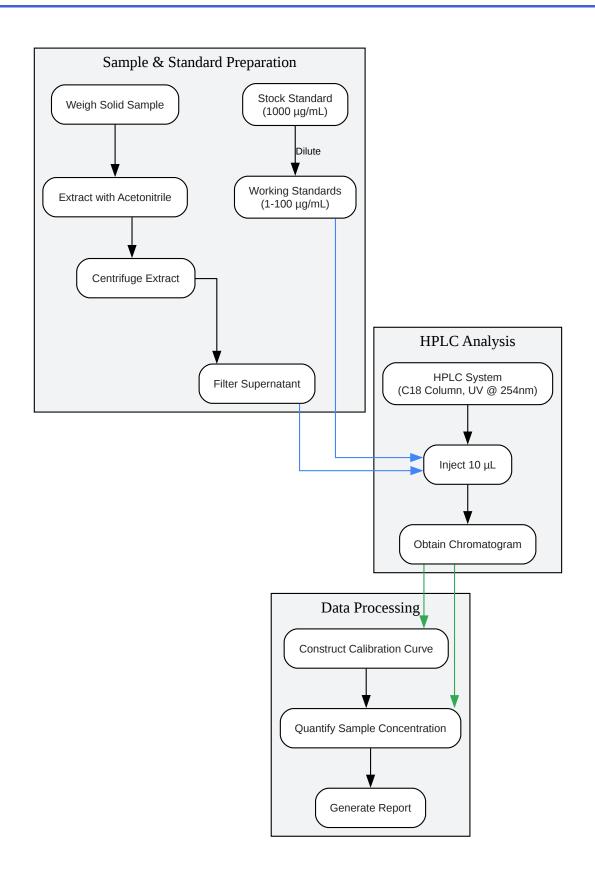


Parameter	Result
Linearity (r²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2.0%

Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **1,2- Dinitrobenzene**.





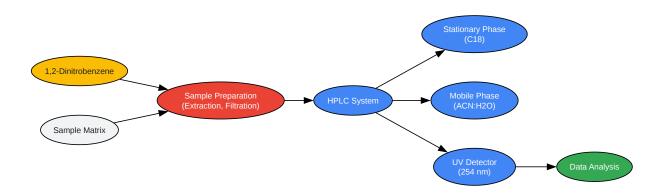
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Caption: HPLC analysis workflow for **1,2-Dinitrobenzene**.



Logical Relationship of Method Components

This diagram shows the relationship between the key components of the analytical method.



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Caption: Interrelation of analytical method components.

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